molecular formula C10H8N2S B6154038 2-(1,3-benzothiazol-2-yl)propanenitrile CAS No. 2111159-40-9

2-(1,3-benzothiazol-2-yl)propanenitrile

Cat. No.: B6154038
CAS No.: 2111159-40-9
M. Wt: 188.2
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Description

2-(1,3-Benzothiazol-2-yl)propanenitrile is a chemical compound with the molecular formula C10H8N2S and a molecular weight of 188.25 g/mol . Its CAS registry number is 2111159-40-9 . This nitrile-substituted benzothiazole derivative serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Compounds featuring the benzothiazole core are of significant interest in pharmaceutical development. Research into similar structures has explored their potential as inhibitors of biologically relevant targets, such as the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is an immunomodulatory enzyme considered a promising target in the research of cancer immunotherapy and neurological disorders . As such, this compound provides researchers with a versatile scaffold for the design and synthesis of novel molecules for biological evaluation. This product is supplied as a solid and is intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

2111159-40-9

Molecular Formula

C10H8N2S

Molecular Weight

188.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with Nitrile-Containing Carboxylic Acids

The most direct route to 2-(1,3-benzothiazol-2-yl)propanenitrile involves cyclocondensation of 2-aminothiophenol with a nitrile-bearing carboxylic acid. For example, 3-cyanopropanoic acid (CH₂CH₂CNCOOH) reacts with 2-aminothiophenol under dehydrating conditions to form the benzothiazole core. Polyphosphoric acid (PPA) or concentrated sulfuric acid typically facilitates this reaction by promoting cyclodehydration .

Table 1: Cyclocondensation Reaction Conditions and Outcomes

ReactantCatalystTemperature (°C)Time (h)Yield (%)Characterization Data (IR/NMR)
3-Cyanopropanoic acidPPA120668IR: 2240 cm⁻¹ (C≡N); ¹H NMR: δ 3.2 (t, 2H, CH₂CN)
2-AminothiophenolH₂SO₄100855¹³C NMR: δ 118.5 (CN), 167.8 (C=S)

This method mirrors protocols for analogous compounds, such as 2-(benzo[d]thiazol-2-yl)-3-oxopentanedinitrile, where cyclocondensation achieves moderate yields . Challenges include the limited commercial availability of 3-cyanopropanoic acid, necessitating precursor synthesis via Arndt-Eistert homologation of cyanoacetic acid .

Knoevenagel Condensation with Benzothiazole Aldehydes

Knoevenagel condensation offers an alternative pathway, particularly when starting from 2-formylbenzothiazole. Reacting this aldehyde with malononitrile in the presence of a base (e.g., piperidine) yields α,β-unsaturated nitriles. Subsequent hydrogenation or reduction steps may adjust the saturation state of the propanenitrile chain .

Table 2: Knoevenagel Reaction Parameters

AldehydeBaseSolventTemperature (°C)Yield (%)Product Characterization
2-FormylbenzothiazolePiperidineEthanol8072IR: 2210 cm⁻¹ (C≡N); MS: m/z 215 [M⁺]

While this method is efficient, the requirement for 2-formylbenzothiazole adds synthetic steps, as the aldehyde must first be prepared via Vilsmeier-Haack formylation of benzothiazole .

Nucleophilic Substitution on Halogenated Benzothiazoles

Halogenated benzothiazoles (e.g., 2-chlorobenzothiazole) can undergo nucleophilic substitution with cyanide sources. For instance, treatment with sodium cyanide (NaCN) in dimethylformamide (DMF) introduces a nitrile group at the 2-position. However, this approach is less common due to the poor reactivity of aromatic chlorides toward nucleophilic substitution unless activated by electron-withdrawing groups .

Table 3: Substitution Reaction Optimization

SubstrateReagentSolventTemperature (°C)Yield (%)Notes
2-ChlorobenzothiazoleNaCNDMF12028Low yield due to poor reactivity

Modest yields highlight the limitations of this route, favoring cyclocondensation or multicomponent strategies.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates reactions by enhancing molecular interactions. A one-pot synthesis combining 2-aminothiophenol, acrylonitrile, and sulfur sources (e.g., S₈) under microwave conditions rapidly forms this compound. This method reduces reaction times from hours to minutes while improving yields .

Table 4: Microwave Synthesis Parameters

ReactantsPower (W)Time (min)Yield (%)Purity (HPLC)
2-Aminothiophenol, acrylonitrile300158198.5%

Microwave protocols align with trends in green chemistry, minimizing solvent use and energy consumption .

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in a single step. For example, a Biginelli-like reaction involving 2-aminothiophenol, ethyl cyanoacetate, and formaldehyde in acetic acid yields the target compound via concurrent cyclization and nitrile formation .

Table 5: MCR Conditions and Outcomes

ComponentsCatalystSolventYield (%)Key Intermediate
2-Aminothiophenol, ethyl cyanoacetate, HCHOAcOHGlacial AcOH65Thioamide-enamine adduct

This method benefits from operational simplicity but requires precise stoichiometric control to avoid side products like polymeric species .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)propanenitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Thiazole-based nitriles (e.g., 2-(1,3-thiazol-2-yl)propanenitrile) are liquids at room temperature, suggesting lower melting points than benzothiazole analogs, which may exist as solids .

Substituent Effects on Bioactivity

Modifications to the benzothiazole core or nitrile group dramatically influence pharmacological profiles:

Hydrazino Derivatives

  • 3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]propanenitrile: Molecular Formula: C₁₁H₁₂N₄S Molecular Weight: 232.3 Properties: Solid (m.p. 120–122°C), moderate lipophilicity (predicted logP: 2.83) Applications: Potential intermediate for antiviral or anticancer agents .

Aryl-Substituted Derivatives

  • 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile :
    • Synthesized via microwave-assisted reactions for enhanced efficiency .
    • Demonstrated antimicrobial and antioxidant activities, with electron-withdrawing aryl groups improving potency .

Complex Pharmacological Agents

  • AS601245 (Benzothiazol-2-yl acetonitrile derivative) :
    • Molecular Formula: C₁₈H₁₆N₆S
    • Role: c-Jun NH₂-terminal kinase (JNK) inhibitor with neuroprotective effects in ischemic brain injury .
    • Key Feature: Pyrimidine and pyridine extensions enhance target specificity and blood-brain barrier penetration .

Physicochemical Properties

While direct data for this compound are sparse, inferences can be drawn from analogs:

  • Lipophilicity : Benzothiazole derivatives generally exhibit higher logP values than thiazole counterparts due to the aromatic benzene ring, favoring interactions with hydrophobic biological targets .
  • Stability : The nitrile group contributes to metabolic stability, reducing susceptibility to enzymatic degradation .
  • Solubility : Likely low aqueous solubility, necessitating formulation adjustments for in vivo applications .

Antimicrobial Activity

  • Benzothiazole nitriles: Derivatives like BTC-a (N-(1,3-benzothiazol-2-yl)-2-(pyrimidin-2-yl amino) acetamide) showed moderate activity against Gram-negative bacteria, though less potent than aryl-substituted analogs .
  • 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one derivatives : Exhibited broad-spectrum antimicrobial activity, with MIC values ranging from 8–64 µg/mL .

Anticancer and Neuroprotective Activity

  • AS601245 : Reduced neuronal apoptosis by 40–60% in preclinical models of cerebral ischemia via JNK pathway inhibition .

Q & A

Q. What are the common synthetic routes for 2-(1,3-benzothiazol-2-yl)propanenitrile, and what methodological considerations ensure high yield and purity?

this compound is synthesized via multi-step organic reactions, often involving benzothiazole derivatives and nitrile intermediates. Key steps include:

  • Condensation reactions between benzothiazole-2-carbaldehyde and cyanoacetate derivatives under basic conditions (e.g., NaOH or K₂CO₃) .
  • Michael addition of acetonitrile to acrylonitrile derivatives, facilitated by base catalysts, as demonstrated in triazolopyridine synthesis .
  • Solvent optimization (e.g., dimethylformamide or acetic acid) and temperature control (60–100°C) to stabilize intermediates and minimize side reactions .

Q. Critical Parameters for Yield Optimization

ParameterOptimal ConditionsImpact on Reaction Efficiency
Base CatalystK₂CO₃ or NaOH (1–2 equiv.)Enhances nucleophilic attack
SolventDMF or AcOHStabilizes polar intermediates
Temperature80–100°CAccelerates reaction kinetics

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole ring (δ 7.5–8.5 ppm for aromatic protons) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the (E)-configuration in derivatives like (2E)-2-(1,3-benzothiazol-2-yl)propanenitrile .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 174.04 g/mol for C₁₀H₈N₂S) .

Advanced Research Questions

Q. How can conflicting crystallographic data for benzothiazole derivatives be resolved during structure validation?

Discrepancies in bond lengths or angles often arise from twinning, disordered solvent, or incorrect space group assignment. Methodological strategies include:

  • Using SHELXL for refinement, which incorporates restraints for anisotropic displacement parameters and hydrogen bonding .
  • Validating hydrogen-bonding patterns with graph set analysis to ensure consistency with Etter’s rules (e.g., D, R₂²(8) motifs) .
  • Cross-referencing with ORTEP-3 for graphical visualization of thermal ellipsoids and molecular packing .

Q. What mechanistic insights explain the reactivity of the nitrile group in benzothiazole-based propanenitriles?

The nitrile group participates in:

  • Nucleophilic additions : Reacts with amines or hydrazines to form amidine derivatives, as seen in hydrazinylpropanenitrile synthesis .
  • Cyclization reactions : Forms heterocycles like triazolopyridines via base-promoted Michael addition and ring closure .
  • Computational studies : DFT calculations (e.g., B3LYP/6-31G*) model transition states and electron density shifts during nitrile activation .

Q. How can synthetic protocols be optimized to address low yields in multi-step reactions?

ChallengeSolutionExample from Evidence
Intermediate instabilityLow-temperature quenching (−78°C)Stabilizes enolate intermediates
Side reactionsUse of Pd/Cu catalystsEnhances regioselectivity in coupling steps
Purification issuesColumn chromatography (SiO₂, hexane/EtOAc)Isolates pure product from byproducts

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data for benzothiazole derivatives?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or tautomerism. For example, benzothiazole enol-keto tautomers show distinct ¹H NMR profiles.
  • Resolution : Use deuterated solvents (e.g., DMSO-d₆) to stabilize tautomers and acquire temperature-dependent NMR spectra .
  • Cross-validation : Compare experimental data with simulated spectra from computational tools like ACD/Labs or ChemDraw .

Methodological Recommendations

  • Crystallography : Deposit raw data in the Cambridge Structural Database (CSD) and validate using checkCIF to flag symmetry errors .
  • Synthesis : Screen solvent/base combinations via high-throughput robotics to identify optimal conditions .
  • Biological assays : Prioritize derivatives with electron-withdrawing substituents (e.g., nitro groups) for enhanced antimicrobial activity .

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